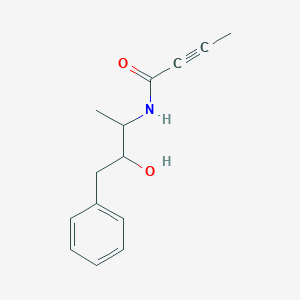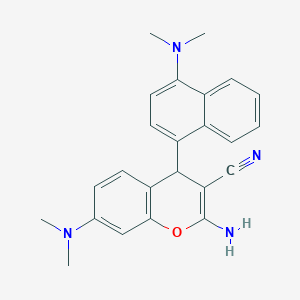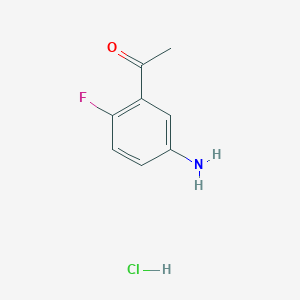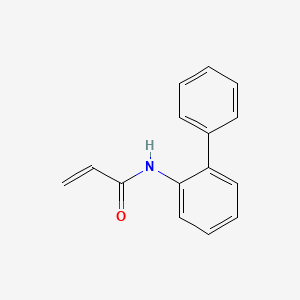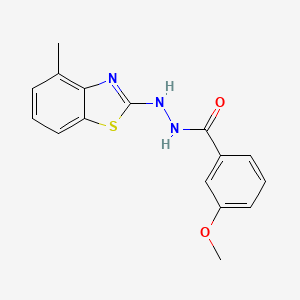![molecular formula C33H30N4 B2483833 4-[[2-[2,2-bis(1H-indol-3-yl)ethyl]phenyl]iminomethyl]-N,N-dimethylaniline CAS No. 35150-41-5](/img/structure/B2483833.png)
4-[[2-[2,2-bis(1H-indol-3-yl)ethyl]phenyl]iminomethyl]-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The study and development of complex organic compounds, including those with intricate structures like "4-[[2-[2,2-bis(1H-indol-3-yl)ethyl]phenyl]iminomethyl]-N,N-dimethylaniline," are of significant interest in the field of organic chemistry due to their potential applications in materials science, pharmaceuticals, and as catalysts in various chemical reactions.
Synthesis Analysis
Synthetic methods for complex organic compounds often involve multi-step reactions, including the formation of Schiff bases and their subsequent reduction, cross-coupling reactions, and the use of organometallic reagents. For example, compounds such as 1,4-bis[4-(N,N-dimethylamino)phenyl]buta-1,3-diyne have been synthesized through Wittig reactions and oxidative dimerization processes, indicating a potential pathway for synthesizing related compounds (Rodríguez et al., 1996).
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are pivotal in determining the molecular structure of complex organic compounds. These techniques provide insights into the conformation, stereochemistry, and electronic structure of the molecules. For instance, the crystal structures of chiral ligands and their complexes have been elucidated to understand the molecular arrangement and stereochemical preferences, as demonstrated in the synthesis and characterization of chiral dibromonickel complexes (Yuan et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of organic compounds is influenced by their functional groups, molecular structure, and electronic properties. Reactions such as isocyanide-acetylene cyclization and Michael addition have been used to synthesize and modify complex organic molecules, showcasing the versatility of organic synthesis strategies (Ishikawa et al., 2017).
Physical Properties Analysis
The physical properties of organic compounds, including melting points, solubility, and crystallinity, are crucial for their practical applications. These properties can be tailored through molecular design and synthesis, as seen in the development of novel poly(amide-imide)s with high thermal stability and solubility (Lin & Yang, 1996).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and redox potential, are fundamental to the reactivity and applications of organic compounds. Studies on the reactivity of organogold(I) species provide insights into the mechanisms of gold-catalyzed organic transformations, highlighting the role of metal-ligand interactions (Koten et al., 2000).
Applications De Recherche Scientifique
Structure and Reaction Analysis : The reaction of compounds similar to 4-[[2-[2,2-bis(1H-indol-3-yl)ethyl]phenyl]iminomethyl]-N,N-dimethylaniline has been studied, providing insights into the structure and conformation of the products. This type of reaction analysis is essential in understanding the chemical properties and potential applications of these compounds (van den Bogaert, Zwanenburg, & Maas, 2010).
Catalytic Activity and Polymer Synthesis : Research has been conducted on the synthesis and characterization of certain nickel complexes, which show high catalytic activity for polymerization processes. Such studies are relevant for developing new materials and industrial applications (Yuan et al., 2013).
Synthesis of Indole Derivatives : The compound's role in the synthesis of indole derivatives, which are crucial in pharmaceutical and chemical research, has been explored. These derivatives have potential applications in drug development and other areas of medicinal chemistry (Sobenina et al., 2010).
Corrosion Inhibition : A study on a Schiff base derivative, structurally related to 4-[[2-[2,2-bis(1H-indol-3-yl)ethyl]phenyl]iminomethyl]-N,N-dimethylaniline, showed its effectiveness as a corrosion inhibitor, which is valuable in industrial applications such as protecting metals and alloys (Ji et al., 2016).
Electroluminescence and Material Science : The compound's derivatives have been used in the development of amorphous molecular materials for electroluminescence. This has implications for the electronics and display industries, such as in the creation of organic light-emitting diodes (OLEDs) (Doi, Kinoshita, Okumoto, & Shirota, 2003).
Propriétés
IUPAC Name |
4-[[2-[2,2-bis(1H-indol-3-yl)ethyl]phenyl]iminomethyl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N4/c1-37(2)25-17-15-23(16-18-25)20-34-31-12-6-3-9-24(31)19-28(29-21-35-32-13-7-4-10-26(29)32)30-22-36-33-14-8-5-11-27(30)33/h3-18,20-22,28,35-36H,19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFXJEYLZAMQRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=CC=CC=C2CC(C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Methyl(6-methylpyrimidin-4-yl)amino]cyclobutan-1-ol](/img/structure/B2483754.png)
![9-cyclohexyl-1,7-dimethyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2483756.png)
![1-(4-tert-butylbenzyl)-5,6-dimethyl-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![4-{5-[(2-chlorobenzyl)amino]-4-cyano-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2483758.png)
![Isopropyl 4,4,4-trifluoro-2-(2-hydroxy-5-{[(4-isopropylphenyl)sulfonyl]amino}phenyl)-3-oxobutanoate](/img/structure/B2483760.png)


